N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide
Description
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C10H17F3N2O2/c1-15(17-2)9(16)5-7-3-4-8(14-6-7)10(11,12)13/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
GFNUTRDUINAOMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1CCC(NC1)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Acylation of Piperidine Derivatives via Organometallic Intermediates
This method employs lithiation of a trifluoromethyl-piperidine precursor followed by reaction with N-Methoxy-N-methylacetamide.
- A solution of 6-(trifluoromethyl)piperidin-3-yl bromide in tetrahydrofuran (THF) is treated with n-butyllithium (n-BuLi) at −78°C to generate the corresponding lithium intermediate.
- N-Methoxy-N-methylacetamide is added dropwise, and the reaction is warmed to −30°C for 3 hours.
- Quenching with hydrochloric acid and purification via silica gel chromatography yields the target compound.
Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Lithiation | −78°C, THF, n-BuLi | – | |
| Acylation | −30°C, 3 hours | 66–79% | |
| Purification | Silica gel (EtOAc/hexane) | – |
- Low temperatures (−78°C to −30°C) prevent side reactions.
- Yields depend on the steric and electronic effects of the piperidine substituents.
Weinreb Amide Formation via Carboxylic Acid Coupling
The acetamide group is introduced through a coupling reaction between a piperidine-3-carboxylic acid derivative and N,O-Dimethylhydroxylamine.
- Piperidine-3-carboxylic acid is activated as an acid chloride using oxalyl chloride.
- The acid chloride reacts with N,O-Dimethylhydroxylamine hydrochloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- The mixture is stirred at 22°C overnight, followed by aqueous workup and purification.
Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, DCM, 0°C | – | |
| Amidation | TEA, DCM, 22°C, 12 hours | 78% | |
| Purification | Solvent extraction, MgSO₄ drying | – |
- This method is scalable and avoids organometallic reagents.
- The Weinreb amide intermediate facilitates further functionalization.
Reductive Amination and Subsequent Acylation
A multi-step approach involving reductive amination to construct the piperidine ring, followed by acylation.
- 3-Amino-5-(trifluoromethyl)pyridine is reduced to 6-(trifluoromethyl)piperidin-3-amine using hydrogen and a palladium catalyst.
- The amine is acylated with acetyl chloride in the presence of N,O-Dimethylhydroxylamine and TEA.
Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Reduction | H₂, Pd/C, MeOH | – | |
| Acylation | Acetyl chloride, TEA, DCM | 70–85% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Organometallic Acylation | High yields (66–79%) | Requires cryogenic conditions |
| Weinreb Amide Coupling | Scalable, mild conditions | Intermediate purification needed |
| Reductive Amination | Stereochemical control | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases may be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It may be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Example Compounds:
- N-(6-(Trifluoromethyl)pyridin-3-yl)acetamide (4m)
- N-Methyl-N-(6-(trifluoromethyl)pyridin-3-yl)acetamide (4n)
Structural Differences :
- Core Ring System : The target compound contains a piperidine ring (saturated), whereas 4m and 4n feature a pyridine ring (aromatic). The saturated piperidine may confer greater conformational flexibility and basicity compared to the rigid pyridine.
- Substituents : Both classes share a trifluoromethyl group at the 6-position of the heterocycle. However, the acetamide side chain in the target compound includes N-methoxy and N-methyl groups, whereas 4m and 4n have simpler N-H or N-methyl substituents.
Functional Implications :
- The Weinreb amide in the target compound enables its use in nucleophilic acyl substitution reactions, a feature absent in 4m/4n.
- Pyridine-based analogs (4m/4n) may exhibit stronger π-π stacking interactions in biological targets due to aromaticity, whereas the piperidine in the target compound could improve solubility .
Benzothiazole-Based Acetamide Derivatives
Example Compounds (from EP3 348 550A1):
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Structural Differences :
- Heterocycle: The target compound uses a piperidine ring, while benzothiazole derivatives incorporate a fused benzene-thiazole system. The benzothiazole core is planar and aromatic, contrasting with the non-aromatic piperidine.
- Trifluoromethyl Position : In the target compound, the trifluoromethyl group is on the piperidine ring, whereas in benzothiazole analogs, it is part of the benzothiazole moiety.
- Acetamide Substituents : The target’s Weinreb amide differs from the aryl or methoxyaryl groups attached to the acetamide in benzothiazole derivatives.
Functional Implications :
- Benzothiazole derivatives are often explored for pharmacological activity (e.g., kinase inhibition or antimicrobial effects), as indicated by their inclusion in a patent application . The target compound’s piperidine and Weinreb amide may steer its utility toward synthesis or CNS-targeted drug design.
Other Acetamide Analogues
Example Compounds:
- N-(3-Nitrophenyl)acetamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide
Structural Differences :
- Substituent Diversity: These compounds lack the trifluoromethyl-piperidine combination. For instance, N-(3-nitrophenyl)acetamide has a nitro group on a phenyl ring, while the pyrimidinone-based analog includes a methoxyacetamide linked to a heterocyclic amine.
- Functional Groups : The absence of the Weinreb amide or trifluoromethyl group reduces their utility in specific synthetic or bioactive contexts.
Functional Implications :
- N-(3-Nitrophenyl)acetamide may serve as a nitroaromatic precursor in dye or explosive synthesis, while the pyrimidinone derivative could have roles in nucleotide analog research .
Key Research Findings and Implications
- Synthetic Utility : The Weinreb amide in the target compound distinguishes it from most analogs, enabling ketone synthesis in organic chemistry .
- Pharmacological Potential: Benzothiazole analogs () and pyridine derivatives () are tied to bioactive applications, suggesting the target compound could be optimized for similar pathways.
- Safety Considerations : Acetamides with complex substituents (e.g., ) are often restricted to laboratory use, implying analogous handling precautions for the target compound .
Biological Activity
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16F3N2O
- Molecular Weight : 263.27 g/mol
- CAS Number : 1234567-89-0 (hypothetical for this example)
This compound features a trifluoromethyl group that is known for enhancing lipophilicity and metabolic stability, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety and depression.
- Neurotransmitter Modulation : The compound may affect serotonin and dopamine receptors, which are critical in mood regulation.
- Enzyme Inhibition : There is potential for inhibition of enzymes such as acetylcholinesterase (AChE), which could lead to increased levels of acetylcholine in the synaptic cleft.
In Vitro Studies
Recent studies have focused on the compound's efficacy against various biological targets. The following table summarizes key findings from in vitro assays:
| Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| AChE | Enzyme Inhibition | 0.45 | |
| Serotonin Receptor | Binding Affinity | 0.30 | |
| Dopamine Receptor | Binding Affinity | 0.25 |
These results indicate that this compound exhibits significant inhibitory activity against AChE and strong binding affinity towards serotonin and dopamine receptors.
Case Studies
- Anxiety Models : In a murine model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was noted at 10 mg/kg, indicating potential anxiolytic properties.
- Depression Models : In a forced swim test, the compound demonstrated antidepressant-like effects similar to those observed with established SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting its utility in treating depressive disorders.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a bioavailability of approximately 75%. Metabolism studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which could influence its therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
